molecular formula C14H17NO4 B1469279 2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid CAS No. 1404738-07-3

2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid

Cat. No. B1469279
CAS RN: 1404738-07-3
M. Wt: 263.29 g/mol
InChI Key: MKXMRDWNZNDNDE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid” is characterized by the presence of a benzyloxy carbonyl group and an amino hexenoic acid group . The exact structure would require more specific information or experimental data to determine.

Scientific Research Applications

Synthesis of Non-proteinogenic Amino Acids

The synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), employs (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid as a precursor. This process demonstrates the compound's utility in producing specialized amino acids with potential applications in biochemistry and pharmaceuticals (Adamczyk & Reddy, 2001).

Development of Chiral Synthons

Chiral synthons for the synthesis of optically pure α-amino aldehydes and α-amino acids can be derived from compounds like trans-5-benzyloxy-4-methoxy-2-oxazolidinones, indicating the significance of benzyloxy-carbonyl substituted compounds in the preparation of enantiomerically pure substances, which are crucial in pharmaceutical synthesis (Morita et al., 2001).

Intramolecular Redox Reactions

The study of intramolecular redox reactions of conjugated dienals to non-conjugated Z-enoic acids in subcritical water showcases the compound's role in facilitating chemical transformations without the need for metal catalysts. This reaction pathway highlights its application in green chemistry and sustainable synthesis practices (Chen et al., 2012).

Electrochemical Studies

Electrochemical studies on related compounds, such as the cleavage of azo bonds in benzoic acids, while not directly involving 2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid, underscore the broader research interest in understanding the electrochemical properties of benzoic acid derivatives. Such studies are foundational in developing novel electrochemical sensors or synthesis methods (Mandić et al., 2004).

Oxidation Reactions and Functional Group Transformations

The use of 2-Iodoxybenzoic acid (IBX) for the oxidation of alcohols to carbonyl compounds, which tolerates amine functionality, demonstrates the related chemical frameworks' capacity for selective oxidation reactions. This highlights the compound's potential application in synthesizing complex molecules, including amino acids and their derivatives, through oxidation processes (Nair, 2020).

Mechanism of Action

The mechanism of action of “2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid” is not specified in the available resources. It’s important to note that the mechanism of action would depend on the context in which this compound is used, such as in a chemical reaction or biological system .

Future Directions

The future directions for “2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid” are not specified in the available resources. Its use would likely depend on the results of ongoing research and development efforts .

properties

IUPAC Name

2-(phenylmethoxycarbonylamino)hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMRDWNZNDNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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